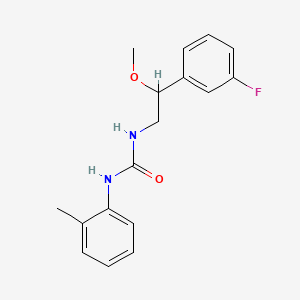

![molecular formula C22H25N3O2 B2906437 (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(4-isopropoxyphenyl)methanone CAS No. 898414-95-4](/img/structure/B2906437.png)

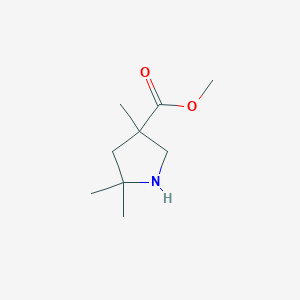

(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(4-isopropoxyphenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(4-isopropoxyphenyl)methanone is a novel, nonsedating H1-antihistamine developed for symptomatic treatment of allergic rhinitis and chronic idiopathic urticaria .

Synthesis Analysis

The synthesis of benzimidazole derivatives involves the reaction of o-phenylenediamines with aromatic carboxylic acids in the presence of a strong dehydrating agent, polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester . The reaction probably proceeds via a mechanism of cyclocondensation . A general, inexpensive, and versatile method for the synthesis of (1 H -benzo [ d ]imidazol-2-yl) (phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o -phenylenediamine has been designed .Molecular Structure Analysis

The benzimidazole nucleus is an important pharmacophore in drug discovery, being a good bioisostere of naturally occurring nucleotides. This heterocycle may represent a type of privileged substructure which can interact with proteins and enzymes .Chemical Reactions Analysis

The reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in DMSO gives 4- [ (1 H -benzimidazol-2-yl)sulfanyl]benzaldehyde in high yield . The reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yields 2- ( {4- [ (1 H -benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide .Mécanisme D'action

Target of Action

The primary targets of this compound are yet to be identified. It is known that imidazole-containing compounds, such as this one, can interact with proteins and enzymes . They have been extensively utilized as a drug scaffold in medicinal chemistry due to their wide-ranging biological activity .

Mode of Action

Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The compound’s interaction with its targets and any resulting changes would depend on the specific target and the biological context.

Biochemical Pathways

Imidazole-containing compounds are known to interact with a variety of biochemical pathways due to their broad range of chemical and biological properties . The downstream effects would depend on the specific pathway and the biological context.

Pharmacokinetics

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which could influence its bioavailability

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and the biological context. Given the wide range of biological activities associated with imidazole derivatives , the effects could be diverse and context-dependent.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s action. For instance, the synthesis of similar compounds has been shown to be influenced by temperature . .

Orientations Futures

Benzimidazoles and their derivatives show a broad range of chemical and biological properties, making them an important synthon in the development of new drugs . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the future directions for this compound could involve further exploration of its potential uses in treating various conditions.

Propriétés

IUPAC Name |

[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(4-propan-2-yloxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O2/c1-15(2)27-18-9-7-17(8-10-18)22(26)25-13-11-16(12-14-25)21-23-19-5-3-4-6-20(19)24-21/h3-10,15-16H,11-14H2,1-2H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DREKGDYVBGTAJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-ethoxyphenyl)-5-[3-(2-furyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B2906356.png)

![4-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethylbenzenesulfonamide](/img/structure/B2906357.png)

![4-chloro-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2906363.png)

![4-(4-methoxybenzo[d]thiazol-2-yl)-N-(2-methoxyethyl)piperazine-1-carboxamide](/img/structure/B2906368.png)

![2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2906369.png)

![N-[(2S,4R)-2-Phenyl-3,4-dihydro-2H-chromen-4-yl]oxirane-2-carboxamide](/img/structure/B2906372.png)

![N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2906373.png)

![7-[(2,5-dimethylphenyl)methyl]-3,9-dimethyl-1-prop-2-enyl-5,7,9-trihydro-4H-1, 2,4-triazino[4,3-h]purine-6,8-dione](/img/structure/B2906374.png)